molecular formula C7H6BrN3O3 B057887 N-(5-bromo-3-nitropyridin-2-yl)acetamide CAS No. 381679-24-9

N-(5-bromo-3-nitropyridin-2-yl)acetamide

Cat. No.: B057887
CAS No.: 381679-24-9
M. Wt: 260.04 g/mol
InChI Key: DHYOFFIZCYGNSE-UHFFFAOYSA-N
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Description

N-(5-bromo-3-nitropyridin-2-yl)acetamide, also known as BNP, is an organic compound with a wide range of applications in the field of synthetic and medicinal chemistry. BNP has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its physiological and biochemical effects. In We will then discuss potential future directions for BNP research.

Scientific Research Applications

  • Hypoxia Markers and PET Imaging :

    • A study by Kachur et al. (1999) focused on the synthesis of hypoxia markers EF1 and [18F]-EF1, which involved the preparation of 2-(2-nitroimidazol-1[H]-yl)-N-(3-fluoropropyl)acetamide and its 18F analog. The study demonstrated the preparation of clinically relevant amounts of [18F]-EF1 for use as a non-invasive hypoxia marker detectable using positron emission tomography (PET) (Kachur et al., 1999).
  • Antimicrobial Activity :

    • Fahim and Ismael (2019) researched the antimicrobial activity of novel sulphonamide derivatives, including derivatives of 2-bromo-N-(phenylsulfonyl)acetamide. The study reported that these compounds displayed good antimicrobial activity, with certain derivatives showing high activity towards most strains (Fahim & Ismael, 2019).
  • Carcinogenicity Studies :

    • Cohen et al. (1975) investigated the carcinogenicity of various 5-nitrofurans, including derivatives with acetamide substituents. The study revealed a high incidence of various tumors in tested animals, indicating potential carcinogenic effects (Cohen et al., 1975).
  • Toxicity and Health Implications :

    • Shi et al. (2022) presented a case report on methemoglobinemia and delayed encephalopathy following 5-bromo-2-nitropyridine poisoning. This highlighted the compound's toxicity and potential health risks (Shi et al., 2022).
  • Antimalarial Activity :

    • Werbel et al. (1986) synthesized a series of compounds related to 5-bromo-2-nitropyridine, demonstrating significant antimalarial activity against various strains of Plasmodium in mice (Werbel et al., 1986).
  • Anti-HIV Drug Potential :

    • Oftadeh et al. (2013) conducted a study on acetamide derivatives as potential anti-HIV drugs. Their research focused on the local reactivity of these compounds and suggested that certain derivatives could be potent against HIV (Oftadeh et al., 2013).
  • Large-Scale Synthesis and Industrial Application :

    • Agosti et al. (2017) detailed the large-scale synthesis of 5-Bromo-2-nitropyridine, highlighting the challenges and solutions in the process development for industrial production (Agosti et al., 2017).
  • Antitumor Activity :

    • Wu et al. (2017) synthesized novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, demonstrating potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).

Mechanism of Action

The compound is used in the production of b-Raf inhibitors for the treatment of cancer . The specific mechanism of action is not detailed in the available resources.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The compound is currently used in the synthesis of pharmaceutically active compounds and inhibitors, specifically in the production of b-Raf inhibitors for the treatment of cancer . Future directions could involve further exploration of its potential uses in pharmaceutical applications.

Properties

IUPAC Name

N-(5-bromo-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYOFFIZCYGNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382678
Record name N-(5-Bromo-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381679-24-9
Record name N-(5-Bromo-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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